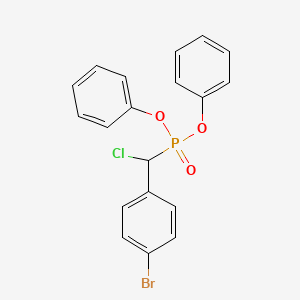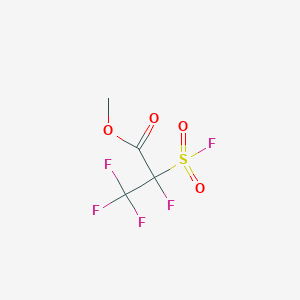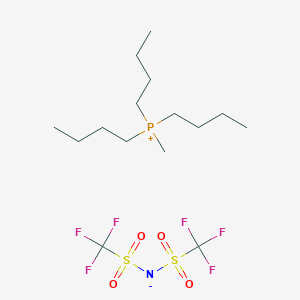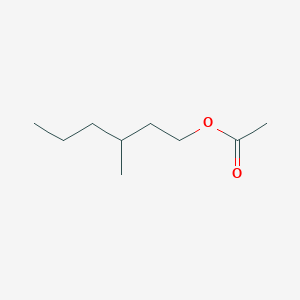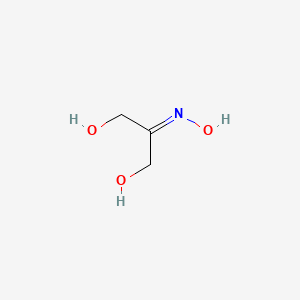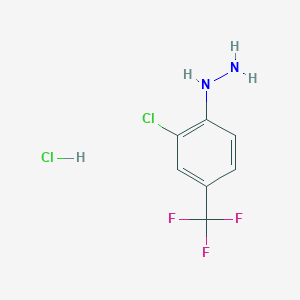![molecular formula C12H16BNO3 B1418030 (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid CAS No. 697739-42-7](/img/structure/B1418030.png)
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid
Overview
Description
“(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid” is a chemical compound with the CAS Number: 697739-42-7 . It has a molecular weight of 233.07 and its IUPAC name is 2-[(4-oxo-1-piperidinyl)methyl]phenylboronic acid . It is a beige powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BNO3/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(16)17/h1-4,16-17H,5-9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a beige powder . It should be stored at temperatures between 0 - 8°C .Scientific Research Applications
Synthesis of Multifunctional Compounds : Boronic acids, including (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid derivatives, are utilized as synthetic intermediates and building blocks in various chemical reactions. They have applications in sensing, protein manipulation, therapeutics, biological labelling, and separation (R. Zhang et al., 2017).
Pharmaceutical Applications : Piperazinones and benzopiperazinones, which can be synthesized from reactions involving boronic acids, are of interest in the pharmaceutical industry (N. Petasis & Z. D. Patel, 2000).
Antiviral Therapeutics : Modified nanoparticles with boronic acid, including phenylboronic-acid derivatives, show potential as antiviral inhibitors, particularly against viruses like Hepatitis C (M. Khanal et al., 2013).
Carbohydrate Recognition : Boronic acids, including ortho-hydroxymethyl phenylboronic acids, are used for the complexation of model glycopyranosides, which has implications in the selective recognition of cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Chemical Stability Studies : Studies on the stability and degradation of boronic acid derivatives, such as bortezomib, a boronic drug used in multiple myeloma treatment, provide insights into their stability under clinical conditions (A. Bolognese et al., 2009).
Enzyme Inhibition : Aromatic boronic acids, including phenylboronic acid derivatives, are studied as reversible inhibitors of class C beta-lactamases, enzymes that play a role in antibiotic resistance (T. Beesley et al., 1983).
Catalysis in Organic Synthesis : Boronic acids are used as catalysts in organic synthesis, such as in the dehydrative amidation between carboxylic acids and amines (Ke Wang et al., 2018).
Sensing Applications : Boronic acids, including phenylboronic acids, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions (Karel Lacina et al., 2014).
Mechanism of Action
Target of Action
It is known that boronic acids, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond forming .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows chemically differentiated fragments to participate in electronically divergent processes with the metal catalyst .
Result of Action
The molecular and cellular effects of this compound’s action would be the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the construction of complex organic molecules .
properties
IUPAC Name |
[2-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(16)17/h1-4,16-17H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUCWBGMMCBNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660457 | |
| Record name | {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697739-42-7 | |
| Record name | {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)

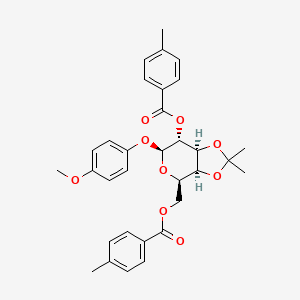

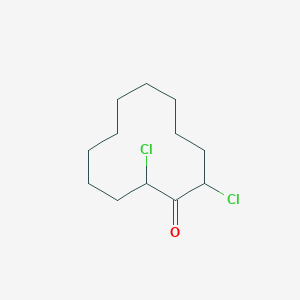
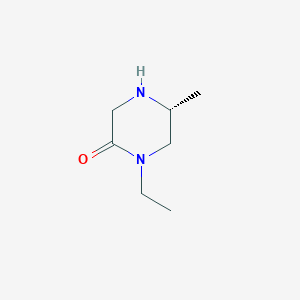
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
